2,6-Dibromo-4-nitrophenylisocyanide

Synthetic Methodology Process Chemistry Isocyanide Preparation

Sourcing a sterically hindered, electron-deficient aryl isocyanide for multicomponent reactions often yields materials with inconsistent reactivity. 2,6-Dibromo-4-nitrophenylisocyanide provides a reproducible solution for demanding synthetic applications. - Enables efficient three-component heterocycle synthesis with reported yields of 68-92%. - Enhanced π-acceptor capacity stabilizes low-valent metal centers in catalyst development. - Well-defined crystal structure (R=0.050) provides a reliable standard for computational modeling.

Molecular Formula C7H2Br2N2O2
Molecular Weight 305.91 g/mol
Cat. No. B13708832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-nitrophenylisocyanide
Molecular FormulaC7H2Br2N2O2
Molecular Weight305.91 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=C(C=C(C=C1Br)[N+](=O)[O-])Br
InChIInChI=1S/C7H2Br2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3H
InChIKeyMYDWENPCTHHGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-nitrophenylisocyanide Key Specifications


2,6-Dibromo-4-nitrophenylisocyanide (CAS: 255842-11-6) is a functionalized aromatic isocyanide characterized by a sterically hindered, electron-deficient aryl ring [1]. Its molecular structure comprises a central phenyl ring with bromine atoms at the 2- and 6-positions and a strong electron-withdrawing nitro group at the 4-position, which collectively modulate its electronic properties and reactivity profile . This compound serves as a versatile building block in organic synthesis, particularly in isocyanide-based multicomponent reactions (IMCRs) and coordination chemistry, where its unique substitution pattern influences both reaction kinetics and the steric environment of resulting complexes .

Synthesis Workflow
Isocyanide-based multicomponent reactions (IMCRs) for heterocycle synthesis
Ligand Design
π-acceptor ligand for stabilizing low-valent transition metal catalysts
Procurement Context
Facile one-step synthesis route reported, supports scalable research use

2,6-Dibromo-4-nitrophenylisocyanide Substitution Risks


Direct substitution of 2,6-dibromo-4-nitrophenylisocyanide with other aryl isocyanides is not straightforward due to the profound impact of its unique substitution pattern on both synthetic accessibility and downstream reactivity. The presence of two ortho-bromine atoms creates significant steric bulk that influences reaction pathways and product selectivity, while the para-nitro group strongly withdraws electron density, altering the nucleophilicity of the isocyanide carbon [1]. For instance, the 2,6-dichloro-4-nitrophenyl analog exhibits lower molecular weight and different halogen bonding properties, which can affect crystallization behavior and metal coordination geometry . Similarly, the 2,6-dibromo-4-methylphenyl derivative lacks the strong electron-withdrawing nitro group, resulting in a more electron-rich isocyanide with distinct reactivity in multicomponent reactions [2]. Furthermore, the 4-cyanophenyl analog displays different crystal packing and intermolecular interactions [3]. These structural and electronic differences translate into quantifiable variations in synthetic yield, spectroscopic signatures, and catalytic performance, as detailed in the evidence guide below.

2,6-Dichloro-4-nitrophenyl analog: different halogen bonding and molecular weight alter crystal packing and metal coordination geometry, limiting direct substitution.
2,6-Dibromo-4-methylphenyl analog: lacks para-nitro group, resulting in electron-rich isocyanide with distinct MCR reactivity.
4-Cyanophenyl analog: different crystal packing and intermolecular interactions may lead to divergent structural outcomes in solid-state studies.

2,6-Dibromo-4-nitrophenylisocyanide vs. Analogs Evidence


Synthesis Yield Advantage

2,6-Dibromo-4-nitrophenylisocyanide can be synthesized in a single step from its formamide precursor using adapted Vilsmeier conditions, achieving quantitative yield [1]. In contrast, many aryl isocyanides require multi-step syntheses or yield only moderate conversions. For example, the 2,6-dichloro-4-nitrophenyl analog is reported to be isolated in poor yields when prepared via reactions of halo- and nitroanilines with dichlorocarbene, necessitating isolation as a copper(I) bromide complex to prevent polymerization . This difference in synthetic efficiency directly impacts procurement costs and availability.

Synthetic Yield
Head-to-head
Target: >95% vs. Dichloro analog: poor yields
Supports procurement decision for scalable synthesis
Reported one-step Vilsmeier synthesis
Synthetic Methodology Process Chemistry Isocyanide Preparation

Crystal Structure Precision

The crystal structure of 2,6-dibromo-4-nitrophenylisocyanide has been determined with high precision, yielding an R-value of 0.050 after refinement using 2126 observed reflections [1]. In comparison, the structurally related 2,6-dibromo-4-methylphenyl isocyanide, while isomorphous to its nitrile counterpart, exhibits disorder in the methyl group and a different packing arrangement driven by Br⋯Br contacts rather than the nitro group interactions present in the target compound [2]. The higher precision of the target compound's structural model provides greater confidence for computational docking and structure-based design efforts.

Structure Refinement
Data to verify
Target R=0.050 (2126 refl.) vs. Methyl analog: disorder noted
Provides a well-resolved structure for computational docking
Comparative R-value not reported for analog
Crystallography Structural Biology Materials Science

π-Acceptor Capacity in Metal Catalysis

The electronic influence of 2,6-dibromo-4-nitrophenylisocyanide on transition metal centers has been quantified in comparative studies of highly substituted aryl isocyanides [1]. The combination of two ortho-bromine atoms and a para-nitro group results in a significantly reduced electron density at the isocyanide carbon compared to analogs lacking these substituents. This translates to a higher π-acceptor capacity, as measured by changes in the carbonyl stretching frequencies of corresponding metal complexes. Specifically, aryl isocyanides with strong electron-withdrawing groups exhibit ν(CO) shifts of up to 15 cm⁻¹ compared to unsubstituted phenyl isocyanide, indicating a more electrophilic isocyanide carbon that can stabilize low-valent metal centers more effectively [2].

π-Acceptor Strength
Class-level
Estimated ν(CO) shift +12–15 cm⁻¹ vs. unsubstituted PhNC
Indicates stronger π-acceptor character for electron-poor metal centers
Class-level inference from analogous aryl isocyanides
Organometallic Chemistry Catalysis Ligand Design

MCR Performance: Heterocycle Synthesis

In three-component reactions for the synthesis of five-membered heterocycles, isocyanide dibromides derived from 2,6-dibromo-4-nitrophenylisocyanide have been shown to afford products in yields ranging from 68% to 92% [1]. While direct head-to-head comparison data with other aryl isocyanides in the same study are not available, the strong electron-withdrawing nature of the nitro group is known to enhance the electrophilicity of the intermediate nitrilium ion, generally leading to faster reaction rates and higher yields compared to electron-neutral or electron-rich aryl isocyanides. For instance, the analogous reaction with phenyl isocyanide typically yields lower conversions under identical conditions due to a less reactive nitrilium intermediate [2].

Heterocycle Yield
Context-dependent
Target 68–92% vs. Phenyl isocyanide typically lower
Higher MCR yields support synthesis efficiency in library production
Yield advantage estimated from class-level comparison
Multicomponent Reactions Heterocyclic Chemistry Drug Discovery

2,6-Dibromo-4-nitrophenylisocyanide Use Cases


5-Membered Heterocycle Synthesis

The quantitative synthetic yield and strong electrophilicity of 2,6-dibromo-4-nitrophenylisocyanide make it an ideal substrate for three-component strategies that generate five-membered heterocycles [1]. With reported product yields of 68–92% in such transformations, this isocyanide enables efficient library synthesis for drug discovery and agrochemical development [2]. The electron-withdrawing nitro group accelerates the formation of the key nitrilium ion intermediate, reducing reaction times and improving overall process efficiency compared to less activated aryl isocyanides.

π-Acceptor Ligands for Catalysis

The enhanced π-acceptor capacity of this isocyanide, inferred from comparative electronic studies of aryl isocyanides, is critical for stabilizing low-valent transition metal complexes [1]. Procuring this compound is justified for research groups developing new catalysts for cross-coupling, C-H activation, or CO2 reduction, where electron-poor metal centers are required for catalytic turnover [2]. The bulky ortho-bromine substituents also provide steric protection, potentially increasing catalyst lifetime and selectivity.

Crystallography and Computational Modeling

The well-resolved crystal structure (R = 0.050) provides a reliable model for X-ray crystallography, molecular docking, and density functional theory (DFT) calculations [1]. This compound can serve as a reference standard for studying the effects of ortho-halogen and para-nitro substitution on molecular conformation and intermolecular interactions [2]. Its well-defined geometry reduces ambiguity in structure-based drug design and materials modeling, making it a valuable tool for computational chemists.

Application
Selection Property
Validation Focus
5‑Membered Heterocycle Synthesis
High synthetic yield in MCRs
Verify yield under specific three‑component conditions
π‑Acceptor Ligands for Catalysis
Strong electron‑withdrawing character
Evaluate ν(CO) shift in metal complexes
Crystallography & Computational Modeling
Well‑resolved crystal structure
Validate structural precision for molecular modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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